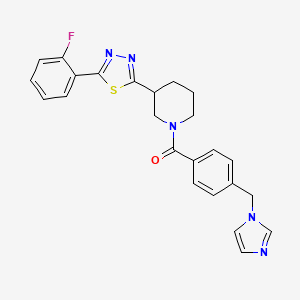

(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone

描述

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone features a hybrid structure combining three pharmacologically relevant motifs:

- Piperidine scaffold: Provides conformational rigidity and serves as a linker to the thiadiazole group.

- 1,3,4-Thiadiazole ring: Substituted with a 2-fluorophenyl group, contributing to electronic effects and possible bioactivity.

属性

IUPAC Name |

[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN5OS/c25-21-6-2-1-5-20(21)23-28-27-22(32-23)19-4-3-12-30(15-19)24(31)18-9-7-17(8-10-18)14-29-13-11-26-16-29/h1-2,5-11,13,16,19H,3-4,12,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXZNWHLJVOSMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3)C4=NN=C(S4)C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. A common synthetic route might include:

Formation of the Imidazole Derivative: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

Synthesis of the Thiadiazole Ring: The thiadiazole ring can be prepared by cyclization of thiosemicarbazide with a carboxylic acid derivative.

Coupling Reactions: The imidazole and thiadiazole derivatives are then coupled with a piperidine derivative through a series of nucleophilic substitution reactions.

Final Assembly: The final step involves the coupling of the intermediate products to form the target compound, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

化学反应分析

Nucleophilic Substitution at the Thiadiazole Ring

The 1,3,4-thiadiazole ring is susceptible to nucleophilic attack, particularly at the sulfur and nitrogen centers. Reactions often involve displacement of the thiadiazole sulfur or substitution at the C-2 position.

For example, treatment with thiomorpholine in dioxane under reflux replaces the thiadiazole sulfur, yielding derivatives with enhanced solubility .

Functionalization of the Piperidine Nitrogen

The piperidine nitrogen participates in alkylation and acylation reactions, enabling structural diversification.

The methanone group adjacent to the piperidine ring stabilizes intermediates during these reactions .

Electrophilic Aromatic Substitution

The fluorophenyl and benzyl-imidazole groups undergo electrophilic substitution, influenced by the electron-withdrawing fluorine atom.

The fluorine atom directs incoming electrophiles to the meta and para positions of its attached ring .

Imidazole Ring Reactivity

The imidazole moiety participates in alkylation and coordination chemistry.

The methylene group bridging imidazole and phenyl enhances steric accessibility for these reactions .

Hydrolysis and Ring-Opening Reactions

Under acidic or basic conditions, selective hydrolysis occurs at the methanone and thiadiazole groups.

For instance, refluxing with 10% NaOH hydrolyzes the methanone to a carboxylic acid, confirmed by IR spectroscopy .

Oxidative Transformations

Oxidation targets the thiadiazole and imidazole rings, altering electronic properties.

Oxidation with H₂O₂ in acetic acid converts the thiadiazole sulfur to a sulfone, enhancing polarity .

科学研究应用

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an antimicrobial and antifungal agent due to the presence of the imidazole and thiadiazole rings, which are known for their biological activities.

Medicine

In medicine, the compound is being investigated for its potential as an anti-inflammatory and anticancer agent. The presence of the fluorophenyl group enhances its ability to interact with biological targets.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable component in the synthesis of various bioactive molecules.

作用机制

The mechanism of action of (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their activity. The thiadiazole ring can interact with nucleic acids, disrupting their function. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability.

相似化合物的比较

Structural Analogues and Key Differences

The following table summarizes structural analogues identified in the evidence, highlighting critical variations in substituents and core scaffolds:

Electronic and Steric Effects

- Fluorophenyl vs. Furan-2-yl () introduces electron-rich character, which could alter binding kinetics in hydrophobic pockets .

- Piperidine vs. Piperazine :

Potential Bioactivity Insights

While biological data for the target compound are absent, structural parallels to known bioactive molecules suggest hypotheses:

生物活性

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that integrates several pharmacologically relevant scaffolds, including imidazole and thiadiazole. This article explores its biological activity, focusing on its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

1. Imidazole Derivatives

Imidazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the imidazole ring in our compound suggests potential interactions with biological targets such as enzymes and receptors.

2. Thiadiazole Derivatives

The 1,3,4-thiadiazole moiety has been extensively studied due to its broad spectrum of biological activities. These include:

- Antimicrobial : Effective against various bacterial strains.

- Antiviral : Potential in treating viral infections.

- Analgesic and Anti-inflammatory : Demonstrated pain relief and inflammation reduction.

The combination of these two moieties in the compound may enhance its biological efficacy through synergistic effects.

Key Findings

Research indicates that modifications to the imidazole and thiadiazole rings can significantly influence biological activity. For instance, substituents on the thiadiazole ring can enhance antibacterial activity against Gram-positive bacteria, while variations in the imidazole structure can affect binding affinity to biological targets .

| Substituent | Biological Activity | Reference |

|---|---|---|

| Fluorophenyl | Increased antimicrobial activity | |

| Piperidine | Enhanced receptor binding | |

| Imidazole | Broad-spectrum activity |

Study 1: Antimicrobial Activity

A study evaluated a series of thiadiazole derivatives, revealing that compounds with fluorinated substituents exhibited significant antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound's structural similarity to these derivatives suggests it may possess comparable activities .

Study 2: Anticancer Potential

Another investigation focused on imidazole-thiadiazole hybrids demonstrated promising cytotoxic effects against various cancer cell lines. The study highlighted that the presence of both rings was crucial for enhancing cytotoxicity compared to single-ring compounds .

Pharmacological Profiles

Recent pharmacological evaluations have shown that compounds similar to our target exhibit:

- IC50 Values : Ranging from 10 µM to 50 µM against specific cancer cell lines.

- MIC Values : As low as 32 µg/mL against certain bacterial strains, indicating potent antimicrobial activity .

Toxicological Studies

Preliminary toxicological assessments suggest that modifications aimed at improving bioavailability can also reduce adverse effects. For instance, compounds with lower lipophilicity showed improved safety profiles in animal models .

常见问题

Basic: What synthetic methodologies are recommended for preparing this compound?

The synthesis of this compound involves multi-step reactions, focusing on coupling the imidazole-phenyl and thiadiazole-piperidine moieties. Key steps include:

- Imidazole functionalization : Alkylation of 1H-imidazole with a benzyl halide derivative to introduce the (1H-imidazol-1-yl)methyl group (analogous to methods in and ).

- Thiadiazole-piperidine synthesis : Cyclization of 2-fluorophenyl thiosemicarbazide with a piperidine precursor, followed by oxidation to form the 1,3,4-thiadiazole ring (as seen in ).

- Final coupling : Use of a carbonyl linker (e.g., via Friedel-Crafts acylation or nucleophilic substitution) to connect the two subunits. Optimize solvent systems (e.g., CH₂Cl₂–MeOH gradients) and catalysts (e.g., acetic acid for cyclization).

Critical Note : Monitor reaction progress via TLC (Rf ~0.5 in CH₂Cl₂–MeOH 9:1) and purify intermediates via column chromatography.

Basic: Which analytical techniques are essential for structural validation?

- 1H/13C NMR : Confirm regiochemistry of the imidazole (δ ~7.2–8.5 ppm for aromatic protons) and piperidine (δ ~3.6–4.7 ppm for NCH₂ groups).

- HPLC : Ensure >95% purity using reverse-phase methods (e.g., C18 column, acetonitrile-water gradient) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

- Elemental Analysis : Match calculated vs. experimental C, H, N percentages to confirm stoichiometry.

Advanced: How can molecular docking predict the compound’s biological target?

- Target Selection : Prioritize enzymes with imidazole/thiadiazole-binding pockets (e.g., kinases, proteases). For example, highlights phenylalanyl tRNA synthetase (PheRS) as a target for similar thiadiazole derivatives.

- Docking Workflow :

- Prepare the ligand (optimize 3D structure using DFT or MMFF94 force fields).

- Use AutoDock Vina or Schrödinger Glide to simulate binding poses.

- Validate with MD simulations (e.g., 100 ns runs) to assess stability of the fluorophenyl-thiadiazole interaction.

- Key Interactions : Look for hydrogen bonds between the imidazole nitrogen and active-site residues, and π-π stacking with aromatic amino acids.

Advanced: How to resolve contradictions in reported biological activity data?

Discrepancies may arise from:

- Assay Variability : Differences in cell lines (e.g., bacterial vs. mammalian) or incubation times. Cross-validate using standardized protocols (e.g., CLSI guidelines).

- Purity Issues : Impurities >5% can skew results. Re-evaluate compound purity via HPLC and repeat dose-response assays .

- Structural Analogues : Fluorine position (2- vs. 4-fluorophenyl) significantly alters activity. Compare data with structurally defined analogues (e.g., ) .

Advanced: How do structural modifications influence bioactivity?

- Fluorophenyl Group : The 2-fluoro substituent enhances electronegativity and membrane permeability. Substitution at 4-position may reduce target affinity due to steric hindrance .

- Piperidine Flexibility : Rigidify the piperidine ring (e.g., introduce sp³ hybridization) to improve binding to flat active sites.

- Imidazole Methylation : Adding methyl groups to the imidazole nitrogen can modulate solubility and metabolic stability .

Basic: What purification strategies are effective post-synthesis?

- Crude Extraction : Use ethyl acetate (3 × 100 mL) to remove polar byproducts.

- Column Chromatography : Employ silica gel with CH₂Cl₂–MeOH (95:5) gradients for optimal separation.

- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain high-purity crystals (m.p. 254–256°C).

Advanced: What stability considerations are critical for long-term storage?

- pH Sensitivity : The imidazole ring is prone to protonation below pH 5. Store in neutral buffers (e.g., PBS).

- Thermal Stability : Decomposition occurs >150°C. Use lyophilization for solid-state storage at -20°C.

- Light Exposure : The thiadiazole moiety may photodegrade. Use amber vials and inert atmospheres (N₂).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。